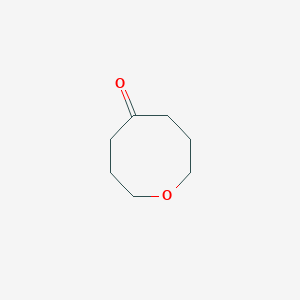

Oxocan-5-one

Description

Structure

3D Structure

Properties

IUPAC Name |

oxocan-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-7-3-1-5-9-6-2-4-7/h1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFWITMGMTXZQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Conformational Landscape of the Oxocane Ring: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the conformational analysis of the oxocane ring system, an eight-membered oxygen-containing heterocycle of increasing interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural dynamics of this important scaffold.

Introduction to the Oxocane Ring

The oxocane ring, a saturated eight-membered ether, presents a complex conformational landscape due to the inherent flexibility of medium-sized rings. Unlike the well-defined chair conformation of cyclohexane, oxocane can adopt several low-energy conformations that are often close in energy, making their experimental and computational characterization challenging. A thorough understanding of this conformational behavior is critical for the rational design of oxocane-containing molecules with specific biological activities or material properties, as the three-dimensional structure dictates molecular recognition and interaction.

Key Conformations of the Oxocane Ring

The conformational space of oxocane is dominated by three principal families of conformations: the boat-chair (BC), the boat-boat (BB), and the crown (C). Early studies, notably by Anet and coworkers, utilized variable-temperature NMR spectroscopy to elucidate the conformational equilibria of oxocane.

The boat-chair (BC) conformation is generally considered to be the most stable conformation for the parent oxocane. It exists as a pair of enantiomers that rapidly interconvert at room temperature. The crown (C) family of conformations, which is analogous to the crown ether structure, is also a significant contributor to the conformational equilibrium. The third major conformation, the boat-boat (BB) , is typically of higher energy than the boat-chair and crown conformations.

Table 1: Major Conformations of the Oxocane Ring and Qualitative Stabilities

| Conformation Family | Abbreviation | Key Structural Features | Relative Stability (Qualitative) |

| Boat-Chair | BC | Asymmetric, chiral structure. | Most Stable |

| Crown | C | Highly symmetric, "crown-like" shape. | Intermediate Stability |

| Boat-Boat | BB | Possesses a plane of symmetry. | Least Stable |

Quantitative Conformational Analysis Data

The relative energies and populations of oxocane conformers are highly dependent on the substitution pattern of the ring, the solvent, and the method of analysis (experimental or computational). The following table summarizes representative quantitative data for the parent oxocane ring. It is important to note that the exact energy differences can vary based on the level of theory and basis set used in computational studies.

Table 2: Calculated Relative Energies of Oxocane Conformations

| Conformation | Computational Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| Boat-Chair (BC) | DFT | B3LYP/6-31G | 0.00 | Theoretical |

| Crown (C) | DFT | B3LYP/6-31G | ~0.5 - 1.5 | Theoretical |

| Boat-Boat (BB) | DFT | B3LYP/6-31G* | > 2.0 | Theoretical |

Note: The values presented are illustrative and derived from typical computational chemistry studies on cyclic ethers. Precise values for the parent oxocane should be referenced from dedicated computational literature.

Experimental Protocols for Conformational Analysis

The study of oxocane conformations heavily relies on Nuclear Magnetic Resonance (NMR) spectroscopy, particularly variable-temperature NMR. X-ray crystallography of solid-state derivatives also provides invaluable data on specific, locked conformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative populations of conformers and the energy barriers to their interconversion.

Methodology:

-

Sample Preparation: The oxocane derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, Toluene-d₈) to a concentration of approximately 10-20 mg/mL in a 5 mm NMR tube.

-

Initial Spectrum Acquisition: A standard ¹H and ¹³C NMR spectrum is acquired at ambient temperature (e.g., 298 K) on a high-field NMR spectrometer (≥400 MHz).

-

Variable-Temperature (VT) NMR:

-

The sample temperature is lowered in a stepwise manner (e.g., in 10 K increments). At each temperature, the sample is allowed to equilibrate for 5-10 minutes before acquiring a ¹H NMR spectrum.

-

As the temperature is decreased, the rate of conformational interconversion slows down. This results in the decoalescence of signals that are averaged at higher temperatures into distinct signals for each populated conformer.

-

The coalescence temperature (Tc) for a given set of exchanging signals can be used to calculate the free energy of activation (ΔG‡) for the conformational exchange process using the Eyring equation.

-

-

Data Analysis:

-

The relative populations of the conformers at low temperatures are determined by integrating the well-resolved signals corresponding to each species.

-

The equilibrium constant (K) can then be calculated, and from this, the difference in free energy (ΔG°) between the conformers can be determined using the equation ΔG° = -RTlnK.

-

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed at low temperatures to establish through-space proximities of protons, aiding in the definitive assignment of the observed conformers.

-

X-ray Crystallography

Objective: To obtain a precise three-dimensional structure of an oxocane derivative in the solid state.

Methodology:

-

Crystal Growth: Single crystals of the oxocane derivative suitable for X-ray diffraction are grown from a supersaturated solution by slow evaporation of the solvent, vapor diffusion, or slow cooling.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) in a single-crystal X-ray diffractometer. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, high-resolution crystal structure.

-

Analysis: The refined structure provides precise bond lengths, bond angles, and torsional angles, which define the conformation of the oxocane ring in the solid state. This provides a valuable reference point for comparison with solution-phase and computational studies.

Computational Chemistry Protocols

Computational methods, including molecular mechanics and quantum mechanics, are powerful tools for exploring the conformational landscape of oxocane and its derivatives.

Molecular Mechanics (MM)

Objective: To perform a rapid conformational search and obtain initial geometries and relative energies of different conformers.

Methodology:

-

Force Field Selection: A suitable molecular mechanics force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or MMFF94 (Merck Molecular Force Field), is chosen. These force fields have been parameterized to reproduce experimental data for a wide range of organic molecules.

-

Conformational Search: A systematic or stochastic conformational search algorithm is employed to explore the potential energy surface of the oxocane derivative. This involves systematically rotating rotatable bonds and minimizing the energy of the resulting structures.

-

Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local minimum on the potential energy surface.

-

Analysis: The resulting conformers are ranked by their steric energy. The lowest energy conformers are then selected for further analysis using higher-level computational methods.

Density Functional Theory (DFT)

Objective: To obtain more accurate geometries and relative energies of the low-energy conformers identified by molecular mechanics.

Methodology:

-

Input Structure Preparation: The low-energy conformers obtained from the molecular mechanics search are used as input structures for DFT calculations.

-

Method and Basis Set Selection: A suitable DFT functional and basis set are chosen. A common and reliable combination for organic molecules is the B3LYP functional with the 6-31G* basis set. For higher accuracy, larger basis sets such as 6-311+G(d,p) can be employed.

-

Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure at the chosen level of theory.

-

Frequency Calculation: A frequency calculation is performed on each optimized structure to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and free energy.

-

Data Analysis: The final electronic energies, including ZPVE corrections, are used to determine the relative energies of the conformers with high accuracy. Calculated NMR chemical shifts and coupling constants can also be compared with experimental data to aid in the assignment of conformations.

Visualizing Conformational Analysis Workflows

The following diagrams illustrate the logical flow of a typical conformational analysis study and the relationship between the principal oxocane conformations.

Caption: A typical workflow for the conformational analysis of an oxocane derivative.

Caption: Interconversion pathways between the major conformations of the oxocane ring.

Conclusion

The conformational analysis of the oxocane ring is a multifaceted challenge that requires a synergistic approach combining high-level experimental and computational techniques. The inherent flexibility of this eight-membered ring system gives rise to a complex potential energy surface with multiple low-energy conformers. A detailed understanding of the conformational preferences and the dynamics of their interconversion is paramount for the successful design and application of oxocane-based molecules in drug discovery and materials science. This guide provides a foundational framework for researchers embarking on the conformational analysis of this important heterocyclic system.

An In-depth Technical Guide to the Spectroscopic Data of Oxocan-5-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Oxocan-5-one (CAS No: 37727-93-8), a heterocyclic organic compound. Due to the limited availability of experimentally derived spectra in public databases, this document focuses on predicted spectroscopic values and general methodologies for data acquisition. The information herein serves as a valuable resource for the identification and characterization of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and data from analogous cyclic ketones and ethers.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2, H8 | 3.6 - 3.8 | Triplet | 4H |

| H3, H7 | 1.7 - 1.9 | Multiplet | 4H |

| H4, H6 | 2.5 - 2.7 | Triplet | 4H |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts and multiplicities may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Position | Chemical Shift (δ, ppm) |

| C5 (C=O) | 205 - 215 |

| C2, C8 | 65 - 75 |

| C4, C6 | 40 - 50 |

| C3, C7 | 25 - 35 |

Note: Predicted chemical shifts are relative to TMS at 0 ppm.

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1705 - 1725 | Strong |

| C-O-C (Ether) | 1070 - 1150 | Strong |

| C-H (Aliphatic) | 2850 - 3000 | Medium to Strong |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 128 | [M]⁺ (Molecular Ion) |

| 100 | [M - CO]⁺ |

| 99 | [M - C₂H₅]⁺ |

| 84 | [M - C₂H₄O]⁺ |

| 71 | [M - C₃H₅O]⁺ |

| 55 | [C₄H₇]⁺ |

Note: Fragmentation patterns are predicted based on typical cleavage of cyclic ketones and ethers under electron ionization (EI) conditions. Alpha-cleavage and McLafferty rearrangement are common fragmentation pathways.[1][2]

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data for this compound. These are standard procedures that can be adapted based on the specific instrumentation and sample characteristics.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, 0.5-1.0 mL) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used.

-

Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon-13 frequency.

-

Proton decoupling is applied to simplify the spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

A longer relaxation delay may be necessary for quaternary carbons.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak or TMS.

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): If this compound is a liquid at room temperature, a drop of the neat sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[3]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is collected.

-

The sample is placed in the spectrometer's sample compartment.

-

The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

3. Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared. The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for volatile, thermally stable compounds.[4][5] In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][5]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. whitman.edu [whitman.edu]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Oxocan-5-one

For Researchers, Scientists, and Drug Development Professionals

Oxocan-5-one, a saturated eight-membered heterocyclic ketone, presents a unique scaffold for chemical synthesis and drug design. Its structure, featuring a flexible oxocane ring and a reactive carbonyl group, offers multiple avenues for functionalization and molecular elaboration. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, alongside its expected reactivity based on established principles of organic chemistry.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 37727-93-8 | PubChem[1] |

| Molecular Formula | C₇H₁₂O₂ | PubChem[1] |

| Molecular Weight | 128.17 g/mol | PubChem[1] |

| SMILES | C1CC(=O)CCCOC1 | PubChem[1] |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| Solubility | Expected to be soluble in a range of organic solvents. | |

| XLogP3 | 0.2 | PubChem (Predicted)[1] |

Spectroscopic Data (Predicted)

| Technique | Feature | Predicted Range |

| Infrared (IR) Spectroscopy | C=O Stretch | 1700-1725 cm⁻¹[2][3] |

| ¹H NMR Spectroscopy | Multiple signals expected in the 1.5-4.0 ppm range. | |

| ¹³C NMR Spectroscopy | Carbonyl carbon signal expected in the 200-220 ppm range. |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the presence of the ketone functional group within the eight-membered oxocane ring. This allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. The following sections detail the expected reactivity and provide general experimental protocols for these transformations.

Reduction of the Carbonyl Group

The ketone moiety of this compound can be readily reduced to the corresponding secondary alcohol, oxocan-5-ol. This transformation is a fundamental step in many synthetic pathways, introducing a hydroxyl group that can be further functionalized.

Reduction of this compound to Oxocan-5-ol.

Experimental Protocol: General Procedure for the Reduction of a Ketone with Sodium Borohydride [4][5][6][7][8]

-

Dissolution: Dissolve the ketone (1 equivalent) in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.

-

Purification: Purify the crude product by column chromatography or recrystallization, if necessary.

Nucleophilic Addition of Organometallic Reagents

The electrophilic carbonyl carbon of this compound is susceptible to attack by nucleophilic organometallic reagents, such as Grignard reagents (RMgX). This reaction provides a powerful method for carbon-carbon bond formation, leading to the synthesis of tertiary alcohols.

Formation of a tertiary alcohol from this compound.

Experimental Protocol: General Procedure for the Grignard Reaction with a Ketone [9][10][11][12][13]

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

Grignard Reagent Preparation (if not commercially available): In the flask, react magnesium turnings with the corresponding alkyl or aryl halide in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere to form the Grignard reagent.

-

Addition of Ketone: Dissolve the ketone (1 equivalent) in anhydrous ether or THF and add it dropwise to the stirred Grignard reagent (1.1-1.5 equivalents) at 0 °C.

-

Reaction and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting tertiary alcohol by column chromatography or distillation.

Wittig Reaction for Alkene Synthesis

The Wittig reaction provides a reliable method for converting the carbonyl group of this compound into an exocyclic double bond. This transformation involves the reaction of the ketone with a phosphorus ylide (Wittig reagent).

References

- 1. This compound | C7H12O2 | CID 58880447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Khan Academy [khanacademy.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

The Stability of Eight-Membered Ether Rings: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles governing the stability of eight-membered ether rings, primarily focusing on oxocane, the saturated eight-membered cyclic ether. The stability of these medium-sized rings is a delicate balance of several competing factors, including angle strain, torsional strain, and prominent transannular interactions. Understanding these factors is crucial for professionals in drug development and organic synthesis, as the conformational preferences and inherent stability of such rings can significantly influence the biological activity and synthetic accessibility of complex molecules.

Thermodynamic Stability and Ring Strain

The stability of a cyclic compound is inversely related to its ring strain, which is the excess energy of the cyclic molecule compared to a strain-free acyclic analogue. This strain arises from the deviation of bond angles from the ideal tetrahedral angle (angle strain), eclipsing interactions between adjacent substituents (torsional strain), and steric interactions across the ring (transannular strain).

For eight-membered rings like oxocane, transannular strain, the non-bonded interactions between atoms across the ring, is a dominant destabilizing factor. This is due to the inward-pointing hydrogen atoms that are forced into close proximity.

Computational chemistry provides a powerful tool for estimating the stability of such systems. Methods like Density Functional Theory (DFT) and molecular mechanics can be employed to calculate the enthalpy of formation and, consequently, the strain energy of oxocane and its derivatives. One study critically evaluated the thermochemical properties of oxocane and recommended a value for its enthalpy of formation, which is essential for these calculations[1].

Table 1: Comparative Strain Energies of Cyclic Ethers

| Cyclic Ether | Ring Size | Strain Energy (kcal/mol) |

| Oxirane (Ethylene oxide) | 3 | ~27 |

| Oxetane | 4 | ~25 |

| Tetrahydrofuran (THF) | 5 | ~2 |

| Tetrahydropyran (THP) | 6 | ~1 |

| Oxocane | 8 | Estimated to be higher than THP |

Note: The strain energy for oxocane is an estimation based on the general trend of increased strain in medium-sized rings. Precise computational or experimental values would be required for a definitive comparison.

Conformational Analysis

Unlike the well-defined chair conformation of cyclohexane, eight-membered rings are highly flexible and can adopt several conformations of comparable energy. For cyclooctane, the parent hydrocarbon of oxocane, the boat-chair (BC) conformation is generally considered to be the most stable, followed by the crown and boat-boat (BB) conformations. The introduction of the oxygen atom in oxocane alters the conformational landscape due to different bond lengths (C-O vs. C-C) and bond angles, as well as the removal of some transannular hydrogen-hydrogen interactions, potentially stabilizing certain conformations over others.

The boat-chair conformation of oxocane minimizes both torsional strain and transannular interactions, making it a likely candidate for the global minimum energy structure.

Caption: A 2D representation of the boat-chair conformation of oxocane.

Experimental Protocols

The synthesis of eight-membered ether rings can be challenging due to the entropic unfavorability of forming medium-sized rings. Common methods include intramolecular cyclization reactions such as the Williamson ether synthesis and ring-closing metathesis (RCM).

Intramolecular Williamson Ether Synthesis

This method involves the intramolecular SN2 reaction of a halo-alkoxide. The formation of eight-membered rings via this method is generally slower than the formation of five- or six-membered rings due to a less favorable pre-reaction conformation and the potential for competing intermolecular reactions.

Experimental Protocol: Synthesis of Oxocane via Intramolecular Williamson Ether Synthesis

-

Preparation of the Precursor: 7-bromoheptan-1-ol is the required precursor.

-

Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 7-bromoheptan-1-ol in anhydrous tetrahydrofuran (THF).

-

Add sodium hydride (NaH) portion-wise to the solution at 0 °C under a nitrogen atmosphere. The reaction mixture is stirred at this temperature for 1 hour to ensure complete formation of the alkoxide.

-

Cyclization: The reaction mixture is then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion of the reaction, the mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation or column chromatography to yield pure oxocane.

Caption: Workflow for the synthesis of oxocane via Williamson ether synthesis.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the synthesis of various ring sizes, including eight-membered ethers. This reaction typically employs a ruthenium-based catalyst (e.g., Grubbs' catalyst) to facilitate the formation of a cyclic alkene from a diene precursor. The resulting unsaturated ether can then be hydrogenated to yield the saturated oxocane.

Experimental Protocol: Synthesis of Oxocane via Ring-Closing Metathesis

-

Precursor Synthesis: Synthesize an acyclic diene ether with terminal double bonds, such as hept-6-en-1-yloxy)ethene.

-

Metathesis Reaction: In a Schlenk flask under an inert atmosphere, dissolve the diene ether in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst).

-

The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by TLC or GC-MS. The reaction is driven by the release of volatile ethylene gas.

-

Work-up: Upon completion, the reaction is quenched, and the solvent is removed in vacuo. The crude product is purified by column chromatography to yield the unsaturated eight-membered ether.

-

Hydrogenation: The unsaturated ether is dissolved in a suitable solvent like ethanol or ethyl acetate, and a hydrogenation catalyst (e.g., palladium on carbon, Pd/C) is added.

-

The mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred until the reaction is complete.

-

Final Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, oxocane.

Kinetic Stability and Reaction Pathways

The kinetic stability of eight-membered ethers is influenced by the accessibility of various reaction pathways. While generally less reactive than highly strained three- and four-membered rings, they can undergo reactions such as acid-catalyzed ring-opening and oxidation.

Acid-Catalyzed Ring Opening

In the presence of a strong acid, the ether oxygen can be protonated, forming a good leaving group. Subsequent nucleophilic attack can lead to ring-opening. The regioselectivity of this reaction would depend on the substitution pattern of the ring and the nature of the nucleophile.

Oxidation of Oxocane

Oxidation of ethers can be a complex process. A strong oxidizing agent like potassium permanganate (KMnO₄) under harsh conditions can lead to the cleavage of C-H bonds adjacent to the ether oxygen, potentially leading to ring-opening and the formation of dicarboxylic acids. The reaction likely proceeds through a radical mechanism.

Caption: A simplified proposed pathway for the oxidation of oxocane.

Conclusion

The stability of eight-membered ether rings is a multifaceted topic of significant interest in organic chemistry and drug development. Their inherent flexibility leads to a complex conformational landscape dominated by the need to minimize transannular strain. While their synthesis can be challenging, methods like the intramolecular Williamson ether synthesis and ring-closing metathesis provide viable routes. A thorough understanding of their thermodynamic and kinetic stability, coupled with detailed experimental and computational analysis, is essential for the rational design and synthesis of molecules containing this important structural motif. Further research, particularly in obtaining precise experimental strain energy data and exploring their reactivity in complex biological systems, will continue to enhance our understanding and application of these fascinating cyclic ethers.

References

Oxocan-5-one: A Technical Guide to Solubility and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and handling characteristics of Oxocan-5-one. Due to the limited availability of specific experimental data for this compound, this document leverages information on analogous cyclic ketones and ethers to provide a robust framework for its safe handling, storage, and use in a research and development setting.

Core Compound Properties

This compound is an eight-membered cyclic ether and ketone. Its structure suggests a combination of properties from both functional groups, influencing its physical and chemical behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | PubChem |

| Molecular Weight | 128.17 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 37727-93-8 | PubChem |

Solubility Characteristics

Qualitative Solubility Assessment:

Cyclic ketones, such as cyclohexanone and cyclopentanone, are reported to be slightly soluble in water and miscible with a wide range of common organic solvents. The presence of the ether functional group in the oxocane ring is expected to enhance its polarity and potential for hydrogen bonding, which may slightly increase its aqueous solubility compared to a simple cycloalkanone of similar size.

Predicted Solubility:

| Solvent Class | Predicted Solubility | Rationale |

| Water | Slightly Soluble | The ketone and ether functionalities allow for hydrogen bonding with water, but the hydrocarbon backbone limits extensive solubility. |

| Alcohols (e.g., Ethanol, Methanol) | Miscible | The polar nature of both the solute and solvent, along with the potential for hydrogen bonding, suggests high solubility. |

| Ethers (e.g., Diethyl ether, THF) | Miscible | "Like dissolves like" principle suggests high miscibility due to the presence of the ether group. |

| Ketones (e.g., Acetone) | Miscible | The shared ketone functional group and similar polarities indicate high solubility. |

| Halogenated Solvents (e.g., Dichloromethane) | Soluble | The polarity of these solvents is generally compatible with the polarity of this compound. |

| Aromatic Hydrocarbons (e.g., Toluene) | Soluble | While less polar, these solvents are often effective for dissolving moderately polar organic compounds. |

| Aliphatic Hydrocarbons (e.g., Hexane) | Sparingly Soluble to Insoluble | The significant difference in polarity makes solubility in nonpolar solvents unlikely. |

Handling and Storage

3.1. Safety Precautions

This compound is classified as a substance that causes skin and serious eye irritation, and it may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn. A lab coat or chemical-resistant apron is also recommended.

-

Respiratory Protection: If working outside of a fume hood or if vapors are likely to be generated, a respirator with an organic vapor cartridge is recommended.

-

3.2. Storage Recommendations

Proper storage is crucial to maintain the integrity of this compound and to ensure safety.

-

Container: Store in a tightly sealed, original container.

-

Environment: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

-

Labeling: Ensure the container is clearly labeled with the compound name and associated hazards.

Experimental Protocols

The following are generalized experimental protocols for determining the solubility of a compound like this compound. These should be adapted as necessary based on specific laboratory conditions and safety protocols.

4.1. Protocol for Qualitative Solubility Determination

This protocol provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of test solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Small test tubes with stoppers

-

Vortex mixer

-

Spatula

-

Graduated pipettes or micropipettes

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Stopper the test tube and vortex for 30-60 seconds.

-

Visually inspect the solution for any undissolved solid.

-

Record the observation as "soluble," "partially soluble," or "insoluble."

-

Repeat for each test solvent.

4.2. Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a more precise measurement of solubility.

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or other sealable glass containers

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealable container.

-

Place the container in a temperature-controlled shaker or water bath and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to settle, or centrifuge to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Transfer the filtered solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

Calculate the solubility in g/L or other appropriate units.

Visualizations

5.1. Experimental Workflow for Solubility Determination

Caption: Workflow for determining the qualitative and quantitative solubility of this compound.

5.2. Logical Flow for Safe Handling and Storage

Caption: Key considerations for the safe handling and storage of this compound.

References

The Oxocane Scaffold: A Reservoir of Untapped Biological Potential

For Immediate Release

A comprehensive technical guide released today illuminates the significant, yet largely underexplored, biological activities of the oxocane scaffold, an eight-membered oxygen-containing heterocyclic ring. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge and highlights the potential of oxocane-containing compounds as leads for novel therapeutics. The document reveals that these natural products, predominantly isolated from marine environments, exhibit a range of promising biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and neuroprotective effects.

The oxocane ring system is a key structural feature in a variety of natural products, most notably those derived from marine red algae of the genus Laurencia. Compounds such as laurencin, laureatin, and their derivatives have been the focus of synthetic and structural studies, but their full therapeutic potential is still being uncovered.

Cytotoxic Activities: A Primary Focus of Oxocane Research

A significant body of research has centered on the anticancer potential of oxocane-containing compounds and related molecules from marine sources. While specific quantitative data for many oxocane natural products remains to be broadly published, studies on sesquiterpenes from Laurencia pacifica, which may contain related cyclic ether systems, have demonstrated notable cytotoxicity against a panel of human cancer cell lines.

For instance, isoaplysin and debromoaplysinol have shown promising growth inhibition (GI50) values. These findings underscore the potential of marine-derived cyclic ethers in oncology drug discovery.

Table 1: Cytotoxicity of Sesquiterpenes from Laurencia pacifica

| Compound | Cell Line | Cancer Type | GI50 (µM) |

| Isoaplysin | HT29 | Colon | >25 |

| U87 | Glioblastoma | 23 | |

| SJ-G2 | Glioblastoma | >25 | |

| MCF-7 | Breast | 23 | |

| A2780 | Ovarian | >25 | |

| H460 | Lung | >25 | |

| A431 | Skin | >25 | |

| Du145 | Prostate | 20 | |

| BE2-C | Neuroblastoma | >25 | |

| MIA | Pancreas | >25 | |

| SMA | Murine Glioblastoma | 23 | |

| Debromoaplysinol | HT29 | Colon | 14 |

| U87 | Glioblastoma | 14 | |

| SJ-G2 | Glioblastoma | 14 | |

| MCF-7 | Breast | 14 | |

| A2780 | Ovarian | 14 | |

| H460 | Lung | 14 | |

| A431 | Skin | 14 | |

| Du145 | Prostate | 14 | |

| BE2-C | Neuroblastoma | 14 | |

| MIA | Pancreas | 14 | |

| SMA | Murine Glioblastoma | 14 |

Data sourced from studies on compounds isolated from Laurencia pacifica, which are representative of the cytotoxic potential of this class of marine natural products.[1]

Experimental Protocols: Methodologies for Assessing Bioactivity

The evaluation of the biological activities of oxocane derivatives relies on a suite of established in vitro assays. The following provides an overview of a standard protocol for determining cytotoxicity.

Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density (e.g., 3,000-4,000 cells/well) and allowed to adhere overnight.[2]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., oxocane derivatives) and incubated for a specified period, typically 72 hours.[2] A positive control (e.g., doxorubicin) and a vehicle control (e.g., DMSO) are included.

-

MTT Addition: Following the treatment period, the culture medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in fresh medium) is added to each well. The plates are then incubated for an additional 4 hours to allow for formazan crystal formation.[2]

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[2]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 540 nm, with a reference wavelength of 655 nm.[2]

-

Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50 or GI50) is calculated from the dose-response curves.

Caption: Workflow of the MTT assay for cytotoxicity testing.

Broader Biological Activities of the Oxocane Scaffold

Beyond cytotoxicity, emerging evidence suggests that the oxocane scaffold and related marine natural products possess a wider range of therapeutic properties.

-

Antimicrobial Activity: While specific minimum inhibitory concentration (MIC) values for oxocane-containing compounds are not yet widely available in the literature, the general class of halogenated compounds from Laurencia species has been noted for its antimicrobial properties. Further screening of oxocane derivatives against various bacterial and fungal pathogens is a promising area for future research.

-

Anti-inflammatory Effects: Marine algae are a rich source of compounds with anti-inflammatory activity.[3][4] Although direct evidence linking the oxocane scaffold to potent anti-inflammatory effects is still developing, the structural novelty of these compounds makes them attractive candidates for investigation in inflammatory disease models.

-

Neuroprotective Potential: The structural complexity and ability of some natural products to cross the blood-brain barrier make them interesting subjects for neurodegenerative disease research. Marine-derived compounds are increasingly being investigated for their neuroprotective activities.[5][6] The unique three-dimensional structure of the oxocane ring could allow for specific interactions with neurological targets, though this remains a nascent field of study.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which oxocane-containing compounds exert their biological effects are not yet fully elucidated. However, for many cytotoxic natural products, the induction of apoptosis is a common mechanism.

Apoptosis, or programmed cell death, can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. It is hypothesized that cytotoxic oxocanes may trigger the intrinsic pathway by causing mitochondrial dysfunction, leading to the release of pro-apoptotic factors and subsequent caspase activation.

Caption: Hypothesized intrinsic apoptosis pathway induced by oxocane compounds.

Future Directions and Conclusion

The oxocane scaffold represents a promising, yet underexplored, area in natural product chemistry and drug discovery. The cytotoxic activities of related marine compounds are a strong indicator of their potential in oncology. However, to fully realize the therapeutic value of the oxocane core, further research is imperative.

Future efforts should focus on:

-

The isolation and structural elucidation of new oxocane-containing natural products.

-

Comprehensive screening of these compounds for a wider range of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects, with the determination of quantitative metrics like IC50 and MIC values.

-

In-depth studies into the mechanisms of action and the specific signaling pathways modulated by these unique molecules.

-

The development of efficient and stereoselective synthetic routes to access these complex structures and their analogues for structure-activity relationship studies.

This technical guide serves as a foundational resource to stimulate and guide future research into the fascinating and promising world of oxocane-based natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticancer Effect and Structure-Activity Analysis of Marine Products Isolated from Metabolites of Mangrove Fungi in the South China Sea [mdpi.com]

- 3. Exploiting Natural Niches with Neuroprotective Properties: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Marine-Derived Compounds with Anti-Alzheimer’s Disease Activities - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Transannular Strain: An In-depth Technical Guide for Scientists and Drug Development Professionals

An exploration into the conformational intricacies and energetic penalties of medium-sized rings, this technical guide provides a comprehensive overview of transannular strain. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of transannular strain, its quantitative assessment, and its profound implications on molecular reactivity and design.

Core Concepts: Defining Transannular Strain

Transannular strain, also known as Prelog strain, is a type of steric strain unique to medium-sized rings (typically 8-11 membered rings). It arises from non-bonded interactions between atoms positioned across the ring from each other.[1][2] In these cyclic systems, the spatial proximity of non-adjacent ring atoms and their substituents leads to repulsive van der Waals forces, forcing the molecule into energetically unfavorable conformations. This contrasts with smaller rings where angle strain and torsional (Pitzer) strain are the dominant contributors to ring strain. In medium-sized rings, transannular strain, in conjunction with large-angle strain and Pitzer strain, dictates the overall molecular energy and conformation.[1]

The consequences of significant transannular strain are manifold, leading to decreased molecular stability and increased reactivity.[2] Molecules with high transannular strain are more prone to reactions that relieve this internal tension, such as ring-opening reactions.[2] This inherent reactivity can be both a challenge and an opportunity in drug design, where modulating ring strain can influence a molecule's binding affinity and metabolic stability.

Quantitative Analysis of Ring Strain

The energetic penalty of transannular strain can be quantified through experimental and computational methods. Thermochemical data, particularly heats of combustion, provide a foundational experimental approach to determining the total strain energy of a cycloalkane.

Data Presentation: Strain Energies of Medium-Sized Cycloalkanes

The following table summarizes the total strain energies for a series of medium-sized cycloalkanes, calculated from their heats of combustion. These values represent the excess energy of the cyclic molecule compared to a hypothetical strain-free acyclic counterpart.

| Cycloalkane | Ring Size (n) | Total Strain Energy (kcal/mol) | Strain Energy per CH₂ Group (kcal/mol) |

| Cycloheptane | 7 | 6.3 | 0.9 |

| Cyclooctane | 8 | 9.6 - 9.7 [3][4] | 1.2 |

| Cyclononane | 9 | 11.7 - 12.6 [4][5] | 1.3 - 1.4 |

| Cyclodecane | 10 | 11.0 - 12.4 [4][5] | 1.1 - 1.2 |

| Cycloundecane | 11 | 11.3 [5] | 1.0 |

| Cyclododecane | 12 | 4.1 | 0.3 |

Data compiled from multiple sources.[1][3][4][5] The variation in reported values can be attributed to different experimental conditions and analytical methods.

Experimental Protocols for Characterizing Transannular Strain

The determination of strain energies and the conformational analysis of medium-sized rings rely on a combination of experimental techniques. Below are detailed methodologies for key experiments.

Determination of Strain Energy via Bomb Calorimetry

Bomb calorimetry is a fundamental technique for measuring the heat of combustion of a substance, from which the strain energy can be derived.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 gram of the purified solid cycloalkane sample.

-

If the sample is a solid, compress it into a pellet using a pellet press.

-

Measure and record the mass of a piece of ignition wire (typically iron or nickel-chromium).

-

Secure the sample pellet in the combustion capsule and arrange the ignition wire so that it is in firm contact with the sample.

-

-

Bomb Assembly and Pressurization:

-

Add a small, known volume of distilled water (typically 1 mL) to the bottom of the bomb to ensure that the water vapor is saturated and that the combustion products are in their standard state.

-

Carefully assemble the bomb, ensuring a gas-tight seal.

-

Purge the bomb with a small amount of pure oxygen to remove atmospheric nitrogen.

-

Pressurize the bomb with pure oxygen to approximately 30 atmospheres.

-

-

Calorimetric Measurement:

-

Place the sealed bomb into the calorimeter bucket containing a precisely known mass of water.

-

Immerse the bucket in the calorimeter jacket to minimize heat exchange with the surroundings.

-

Allow the system to reach thermal equilibrium, recording the initial temperature at regular intervals.

-

Ignite the sample by passing an electric current through the ignition wire.

-

Record the temperature of the water in the calorimeter at regular intervals until a maximum temperature is reached and the temperature begins to fall.

-

-

Data Analysis and Calculation:

-

Plot the temperature as a function of time to determine the corrected temperature rise, accounting for any heat exchange with the surroundings.

-

Calculate the heat capacity of the calorimeter by calibrating it with a standard substance of known heat of combustion, such as benzoic acid.

-

Calculate the total heat released during the combustion of the cycloalkane sample.

-

Correct for the heat of combustion of the ignition wire and the formation of any side products (e.g., nitric acid from residual nitrogen).

-

The heat of combustion at constant volume (ΔU) is then converted to the heat of combustion at constant pressure (ΔH).

-

The strain energy is calculated by comparing the experimental heat of combustion per CH₂ group with that of a strain-free reference, typically a long-chain n-alkane (approximately 157.4 kcal/mol per CH₂ group).[6][7]

-

Conformational Analysis using Variable Temperature NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic conformational equilibria of medium-sized rings.

Methodology:

-

Sample Preparation:

-

Dissolve an appropriate amount of the cycloalkane in a suitable deuterated solvent that has a low freezing point (e.g., deuterated chloroform, dichloromethane, or toluene).

-

Transfer the solution to an NMR tube.

-

-

Initial NMR Analysis at Room Temperature:

-

Acquire a standard one-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectrum at room temperature to obtain initial information about the chemical shifts and coupling constants.

-

At room temperature, if the rate of conformational interconversion is fast on the NMR timescale, the observed spectrum will be an average of the different conformations.

-

-

Variable Temperature NMR Experiments:

-

Cool the sample in the NMR probe to a low temperature where the conformational interconversion is slow on the NMR timescale. This will "freeze out" the individual conformers, allowing for their separate observation.

-

Acquire a series of spectra at different temperatures, gradually increasing the temperature.

-

As the temperature increases, the signals of the individual conformers will broaden and eventually coalesce into the time-averaged signals observed at room temperature.

-

-

Data Analysis and Determination of Energy Barriers:

-

From the coalescence temperature (the temperature at which the signals of the interconverting conformers merge), the rate constant for the conformational exchange can be calculated using the Eyring equation.

-

By analyzing the line shapes of the exchanging signals at different temperatures, a more detailed kinetic analysis can be performed to determine the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational interconversion.

-

Two-dimensional NMR techniques, such as COSY and NOESY, can be employed at low temperatures to aid in the assignment of signals to specific protons within each conformer and to provide information about through-bond and through-space connectivities.

-

Mandatory Visualizations

Logical Workflow for Computational Analysis of Transannular Strain

This diagram illustrates a typical workflow for the computational assessment of transannular strain in a medium-sized ring.

Transannular Hydride Shift Mechanism

The following diagram illustrates a transannular 1,5-hydride shift in a protonated 5-hydroxycyclooctanone, a reaction driven by the relief of ring strain and the formation of a more stable carbocation intermediate.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a complete visualization.

Conclusion

The study of transannular strain in medium-sized rings is a critical aspect of modern organic chemistry and drug discovery. The inherent strain in these systems significantly influences their conformational landscape and reactivity. A thorough understanding of the principles governing transannular interactions, coupled with robust experimental and computational methodologies for their quantification, empowers scientists to rationally design and synthesize novel molecules with tailored properties. This guide provides a foundational framework for researchers to navigate the complexities of medium-sized rings and harness the unique chemical opportunities they present.

References

- 1. Strain Energy Increments [owl.umass.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ring strain - Wikipedia [en.wikipedia.org]

- 6. cycloalkanes.html [ursula.chem.yale.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Functionalization of the Ketone in Oxocan-5-one: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the ketone moiety in Oxocan-5-one. This compound, a medium-sized eight-membered cyclic ketone, presents unique synthetic challenges and opportunities. Its derivatives are of interest in medicinal chemistry and materials science. The protocols outlined below are based on established ketone chemistries, with specific examples and data adapted from studies on the closely related and structurally similar cyclooctanone. These notes are intended to serve as a comprehensive guide for researchers seeking to explore the chemical space around the oxocanone scaffold.

Introduction to the Reactivity of this compound

The ketone group in this compound is the primary site for a variety of chemical transformations. Its reactivity is influenced by the conformational flexibility of the eight-membered ring. Functionalization strategies primarily target the carbonyl carbon for nucleophilic attack or the α-carbons for enolate formation. This document will focus on five key transformations:

-

Wittig Reaction: Conversion of the ketone to an alkene.

-

Reductive Amination: Transformation of the ketone into a secondary or tertiary amine.

-

Baeyer-Villiger Oxidation: Expansion of the ring to form a nine-membered lactone.

-

Enolate Alkylation: Introduction of an alkyl substituent at the α-position to the ketone.

-

Grignard Reaction: Addition of an organometallic reagent to form a tertiary alcohol.

I. Wittig Reaction: Olefination of this compound

The Wittig reaction is a powerful method for converting ketones into alkenes. For this compound, this reaction allows for the introduction of an exocyclic double bond, a common motif in biologically active molecules. The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the ketone.

Experimental Workflow

Caption: Workflow for the Wittig olefination of this compound.

Experimental Protocol: Synthesis of 5-Methyleneoxocane (Analogous to Methylenecyclooctane)

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

This compound

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 eq).

-

Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the stirred suspension. The color of the solution will typically turn deep red or orange, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 5-methyleneoxocane.

Quantitative Data (Analogous to Cyclooctanone)

| Reactant | Product | Reagents | Yield (%) | Reference |

| Cyclooctanone | Methylenecyclooctane | CH₃PPh₃Br, n-BuLi, THF | ~85 | Adapted from general Wittig procedures. |

II. Reductive Amination: Synthesis of Substituted Amines

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from ketones. This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by its reduction.

Signaling Pathway

Caption: Reaction pathway for the reductive amination of this compound.

Experimental Protocol: Synthesis of N-Benzyl-oxocan-5-amine (Analogous to N-Benzylcyclooctylamine)

Materials:

-

This compound

-

Benzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and benzylamine (1.1 eq) in DCE.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane with 1% triethylamine) to yield the desired N-benzyl-oxocan-5-amine.

Quantitative Data (Analogous to Cyclooctanone)

| Reactant | Amine | Reducing Agent | Product | Yield (%) | Reference |

| Cyclooctanone | Benzylamine | NaBH(OAc)₃ | N-Benzylcyclooctylamine | ~90 | Adapted from general reductive amination protocols. |

III. Baeyer-Villiger Oxidation: Ring Expansion to a Lactone

The Baeyer-Villiger oxidation facilitates the conversion of a cyclic ketone into a lactone through the insertion of an oxygen atom adjacent to the carbonyl group. This reaction is highly valuable for the synthesis of macrocyclic lactones, which are prevalent in natural products and fragrances.

Reaction Mechanism Overview

Caption: Key steps in the Baeyer-Villiger oxidation of this compound.

Experimental Protocol: Synthesis of Oxacyclononan-6-one (Analogous to Oxacyclononan-2-one from Cyclooctanone)

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium sulfite (Na₂SO₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in DCM in a round-bottom flask and cool to 0 °C.

-

Add m-CPBA (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous Na₂SO₃ to destroy excess peroxide.

-

Wash the organic layer with saturated aqueous NaHCO₃ (to remove m-chlorobenzoic acid) and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired oxacyclononan-6-one.

Quantitative Data (Analogous to Cyclooctanone)

| Reactant | Oxidant | Product | Yield (%) | Reference |

| Cyclooctanone | m-CPBA | Oxacyclononan-2-one | >90 | Adapted from general Baeyer-Villiger procedures.[1][2] |

IV. Enolate Alkylation: α-Functionalization

The formation of an enolate followed by reaction with an electrophile allows for the introduction of substituents at the α-position to the carbonyl group. This is a fundamental carbon-carbon bond-forming reaction. The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones.

Logical Relationship

Caption: Process of enolate formation and subsequent alkylation.

Experimental Protocol: Synthesis of 4-Methyl-oxocan-5-one (Analogous to 2-Methylcyclooctanone)

Materials:

-

This compound

-

Lithium diisopropylamide (LDA) solution in THF/hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

-

Slowly add LDA solution (1.1 eq) to the cold THF.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Continue stirring at -78 °C for 2-4 hours, then allow the reaction to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-methyl-oxocan-5-one.

Quantitative Data (Analogous to Cyclooctanone)

| Reactant | Base | Electrophile | Product | Yield (%) | Reference |

| Cyclooctanone | LDA | CH₃I | 2-Methylcyclooctanone | ~80 | Adapted from general enolate alkylation procedures.[3] |

V. Grignard Reaction: Formation of Tertiary Alcohols

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of a ketone, resulting in the formation of a tertiary alcohol after acidic workup.

Experimental Workflow

Caption: Workflow for the Grignard reaction with this compound.

Experimental Protocol: Synthesis of 5-Methyl-oxocan-5-ol (Analogous to 1-Methylcyclooctan-1-ol)

Materials:

-

This compound

-

Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether or THF

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the methylmagnesium bromide solution (1.2 eq) dropwise to the stirred solution of the ketone.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by flash column chromatography or distillation to yield 5-methyl-oxocan-5-ol.

Quantitative Data (Analogous to Cyclooctanone)

| Reactant | Grignard Reagent | Product | Yield (%) | Reference |

| Cyclooctanone | CH₃MgBr | 1-Methylcyclooctan-1-ol | ~95 | Adapted from general Grignard reaction protocols. |

Summary of Spectroscopic Data for Analogous Cyclooctanone Derivatives

The following table summarizes typical spectroscopic data for the products of the functionalization of cyclooctanone, which can be used as a reference for the characterization of the corresponding this compound derivatives.

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR (cm⁻¹) |

| Methylenecyclooctane | 4.6-4.8 (s, 2H, =CH₂), 2.2-2.4 (m, 4H, allylic), 1.4-1.6 (m, 10H) | ~150 (=C), ~110 (=CH₂), ~35 (allylic), ~26-29 (alkyl) | ~3070 (=C-H), ~1640 (C=C) |

| N-Benzylcyclooctylamine | 7.2-7.4 (m, 5H, Ar-H), 3.8 (s, 2H, N-CH₂-Ph), 2.8-3.0 (m, 1H, N-CH), 1.4-1.8 (m, 14H) | ~140 (Ar-C), ~128 (Ar-CH), ~60 (N-CH), ~54 (N-CH₂), ~30-35 (alkyl) | ~3300 (N-H, if secondary), ~1600 (Ar C=C) |

| Oxacyclononan-2-one | ~4.2 (t, 2H, -O-CH₂-), ~2.4 (t, 2H, -CH₂-C=O), 1.5-1.8 (m, 10H) | ~175 (C=O), ~64 (-O-CH₂-), ~35 (-CH₂-C=O), ~25-29 (alkyl) | ~1735 (C=O, ester) |

| 2-Methylcyclooctanone | 2.3-2.6 (m, 3H, -CH-C=O, -CH₂-C=O), 1.0 (d, 3H, -CH₃), 1.2-2.0 (m, 10H) | ~218 (C=O), ~48 (-CH-CH₃), ~42 (-CH₂-C=O), ~25-35 (alkyl), ~16 (-CH₃) | ~1700 (C=O, ketone) |

| 1-Methylcyclooctan-1-ol | 1.4-1.7 (m, 14H), 1.2 (s, 3H, -CH₃), 1.5 (s, 1H, -OH) | ~73 (C-OH), ~40 (adjacent CH₂), ~22-28 (alkyl), ~29 (-CH₃) | ~3400 (O-H, broad) |

Disclaimer: The provided protocols and data are based on analogous reactions with cyclooctanone and should be adapted and optimized for this compound. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols: Reduction of Oxocan-5-one to Oxocan-5-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of ketones to their corresponding alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. Oxocan-5-ol, the alcohol derived from the reduction of Oxocan-5-one, represents a key structural motif in various natural products and synthetic compounds of medicinal interest. This document provides detailed application notes and experimental protocols for the efficient reduction of this compound to Oxocan-5-ol using common and reliable laboratory methods.

Overview of Reduction Methods

The conversion of this compound to Oxocan-5-ol can be achieved through several established reduction methods. The choice of reagent and reaction conditions is critical and depends on factors such as desired yield, stereoselectivity, functional group tolerance, and scalability. This document focuses on three widely used methods:

-

Sodium Borohydride (NaBH₄) Reduction: A mild and selective reducing agent, ideal for laboratory-scale synthesis.

-

Lithium Aluminum Hydride (LiAlH₄) Reduction: A powerful and highly reactive reducing agent, suitable for more sterically hindered or less reactive ketones.

-

Catalytic Hydrogenation: A green and scalable method employing a catalyst (e.g., Palladium on Carbon or Raney® Nickel) and a hydrogen source.

Quantitative Data Summary

Due to the limited availability of specific experimental data for the reduction of this compound in publicly accessible literature, the following table presents representative data for the reduction of a similar cyclic ketone, cyclohexanone. These values should be considered as an estimation for the reduction of this compound and may vary depending on the specific reaction conditions.

| Reduction Method | Reducing Agent/Catalyst | Solvent | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) | Purity (%) |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol | 1 - 2 | 0 - 25 | 85 - 95 | >95 |

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 1 - 3 | 0 - 35 | 90 - 98 | >98 |

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | Ethanol | 2 - 8 | 25 | 90 - 99 | >99 |

| Catalytic Hydrogenation | Raney® Nickel | Ethanol | 4 - 12 | 25 - 50 | 88 - 97 | >97 |

Experimental Protocols

Protocol 1: Reduction of this compound using Sodium Borohydride

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.

-

Add saturated aqueous ammonium chloride solution to the mixture.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude Oxocan-5-ol.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reduction of this compound using Lithium Aluminum Hydride

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle

Procedure:

-